2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Overview
Description
2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a useful research compound. Its molecular formula is C20H13Cl2NO3 and its molecular weight is 386.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0272487 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have led to the synthesis of novel compounds derived from related chemical structures, showcasing the potential of these compounds as anti-inflammatory and analgesic agents. For instance, compounds synthesized from visnagenone and khellinone derivatives demonstrated significant inhibitory activity on cyclooxygenase enzymes, showcasing their potential as therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer and Antiangiogenic Activities
Another aspect of research on related compounds focuses on their anticancer and antiangiogenic activities. Derivatives characterized by the presence of specific substituents have shown potent antiproliferative activity against cancer cells and inhibited tubulin polymerization, highlighting the potential for these compounds to serve as effective treatments for cancer (Romagnoli et al., 2015).
Leukotriene B(4) Inhibitory Activity
The preparation and evaluation of derivatives for their leukotriene B(4) inhibitory activity represent another research direction. Certain derivatives exhibited strong inhibitory effects on calcium mobilization, demonstrating their potential as therapeutic agents for conditions mediated by leukotriene B(4), such as inflammatory diseases (Kuramoto et al., 2008).
High-Yield Synthesis Techniques
Advancements in synthesis techniques have also been explored, with research detailing a high-yield synthesis method for related compounds. This research highlights the development of efficient strategies for producing compounds with potential diagnostic or therapeutic applications (Bobeldijk et al., 1990).
Bioactive Compound Development
Further studies involve the synthesis of potentially bioactive compounds from precursors like visnaginone, demonstrating the chemical versatility and potential for the development of new therapeutic agents (Abdel Hafez et al., 2001).
Properties
IUPAC Name |
2,6-dichloro-N-(2-methoxydibenzofuran-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO3/c1-25-18-9-12-11-5-2-3-8-16(11)26-17(12)10-15(18)23-20(24)19-13(21)6-4-7-14(19)22/h2-10H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJKMTBWIUTTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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